3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine

Overview

Description

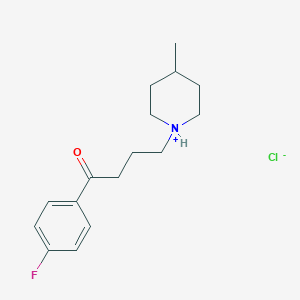

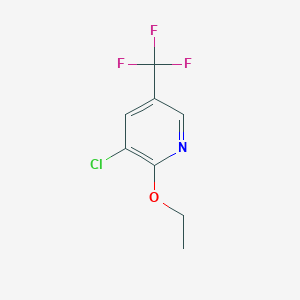

3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a trifluoromethyl group at position 5, a chlorine atom at position 3, and an ethoxy substituent at position 2. This compound is a versatile intermediate in agrochemical and pharmaceutical synthesis, where its electron-withdrawing trifluoromethyl group enhances stability and bioactivity. The ethoxy group contributes to solubility and modulates reactivity, making it distinct from related pyridine derivatives .

Mechanism of Action

Target of Action

It is known that this compound is used as an intermediate in the synthesis of various agrochemical and pharmaceutical ingredients .

Mode of Action

It is likely that the compound interacts with its targets through its trifluoromethylpyridine moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients .

Biochemical Pathways

It is known that trifluoromethylpyridines and their derivatives play a significant role in the agrochemical and pharmaceutical industries .

Result of Action

It is known that the compound is used as an intermediate in the synthesis of various agrochemical and pharmaceutical ingredients, suggesting it may have a broad range of effects depending on the final product .

Action Environment

It is known that the physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines can significantly impact their chemical reactivity, physico-chemical behavior, and biological activity .

Biochemical Analysis

Biochemical Properties

3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form hydrogen bonds and engage in hydrophobic interactions with target molecules . These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways and processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it may modulate the activity of key signaling molecules, leading to changes in cellular responses and functions. Additionally, this compound can affect the expression of specific genes, thereby influencing the production of proteins and other biomolecules essential for cellular activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding interaction can result in changes in the conformation and activity of the target molecules, thereby affecting their function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can undergo degradation over time, leading to changes in its activity and effectiveness. Additionally, long-term exposure to this compound can result in cumulative effects on cellular function, potentially leading to alterations in cellular processes and pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular and physiological functions . At high doses, this compound can exhibit toxic or adverse effects, potentially leading to cellular damage and dysfunction.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can lead to the production of intermediate metabolites, which can further participate in biochemical reactions and processes. Additionally, this compound can affect the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall activity, potentially leading to changes in cellular processes and functions.

Biological Activity

3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine is a compound of significant interest due to its unique structural features and potential biological activities. The trifluoromethyl group, combined with the pyridine ring, contributes to its chemical reactivity and biological efficacy. This article reviews the biological activity of this compound, focusing on its antibacterial, insecticidal, and anti-inflammatory properties.

- Chemical Formula : C₈H₈ClF₃N

- Molecular Weight : 211.60 g/mol

- Structure : The compound consists of a pyridine ring substituted with a chloro group, an ethoxy group, and a trifluoromethyl group.

Antibacterial Activity

Recent studies have demonstrated that derivatives of trifluoromethylpyridine exhibit notable antibacterial properties. For instance, a series of trifluoromethylpyridine amide derivatives were synthesized and tested against various bacterial strains such as R. solanacearum and Xoo. Notably, compounds with similar structures to this compound showed significant antibacterial activity, with some exhibiting higher efficacy than traditional antibacterial agents like thiodiazole copper and bismerthiazol .

| Compound | Activity Against R. solanacearum (%) | Activity Against Xoo (%) |

|---|---|---|

| E6 | 67 | 54 |

| E11 | 54 | 45 |

| E13 | 63 | 56 |

Insecticidal Activity

Insecticidal properties have also been observed in related compounds. The aforementioned study indicated that certain trifluoromethylpyridine derivatives exhibited insecticidal activities ranging from 70% to 75% against pests like P. xylostella. These findings suggest that this compound could serve as a lead compound for developing new insecticides .

Case Studies

- Antibacterial Efficacy : A study synthesized several thioether-containing compounds based on the trifluoromethylpyridine scaffold and tested their antibacterial activities. The results indicated that certain modifications significantly enhanced their effectiveness against bacterial pathogens.

- Insecticidal Action : Another investigation highlighted the insecticidal potential of trifluoromethylpyridines in agricultural applications, showing effective control over pest populations while maintaining lower toxicity levels compared to conventional pesticides.

Scientific Research Applications

Chemical Properties and Structure

3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine is characterized by its molecular formula and a molecular weight of approximately 225.59 g/mol. The compound features a pyridine ring substituted with a chlorine atom at the 3-position, an ethoxy group at the 2-position, and a trifluoromethyl group at the 5-position. This unique structure contributes to its reactivity and biological activity.

Applications in Agrochemicals

One of the primary applications of this compound is in the development of herbicides and other agricultural chemicals. Its trifluoromethyl group enhances biological activity, making it effective against various pests and weeds. For instance:

- Fluopyram Synthesis : This compound serves as an intermediate in synthesizing fluopyram, a fungicide used to control fungal pathogens in crops. The synthesis involves several steps where this compound is transformed into more complex structures that exhibit fungicidal properties .

Pharmaceutical Applications

In addition to agrochemical uses, this compound has potential applications in pharmaceuticals due to its ability to interact with biological targets:

- Biological Activity : Research indicates that trifluoromethylpyridines can inhibit or activate specific enzymes, which may lead to therapeutic benefits in treating various diseases .

- Intermediate for Drug Synthesis : It is utilized as a building block for synthesizing other biologically active compounds, enhancing drug discovery efforts.

Case Study 1: Synthesis of Fluopyram

A study demonstrated that this compound could be effectively converted into fluopyram through a series of substitution reactions involving acetonitrile and specific catalysts under controlled conditions. The resulting fluopyram exhibited broad-spectrum antifungal activity, showcasing the compound's utility in agrochemical formulations .

Case Study 2: Biological Interaction

Another research project explored the interactions of trifluoromethylpyridines with target biomolecules. It was found that these compounds could form hydrogen bonds and engage in hydrophobic interactions, leading to significant biological effects that could be harnessed for therapeutic purposes .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine in laboratory environments?

This compound is classified as a combustible solid (WGK 3) with a flash point of 113°C. Researchers should use N95 dust masks, gloves, and eyeshields to minimize exposure to aerosols or dust. Proper ventilation and segregation of waste are critical due to its halogenated structure .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves halogenation and functionalization of pyridine derivatives. For example, catalytic vapor-phase chlorination of β-picoline followed by trifluoromethylation via halogen exchange is a documented route. Reaction conditions (e.g., temperature, catalyst choice) significantly influence yield and purity .

Q. How is the compound characterized structurally and spectroscopically?

Key techniques include:

- NMR : Analysis of , , and spectra to confirm substitution patterns.

- Mass spectrometry : Molecular ion peaks (e.g., m/z for CHClFN) validate molecular weight.

- X-ray crystallography : Resolves spatial arrangements of substituents (e.g., chlorine at position 3, trifluoromethyl at position 5) .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a precursor for pharmacophores targeting neurological and inflammatory diseases. For instance, derivatives like 2-(azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine are used in kinase inhibitor development .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in substitution reactions?

DFT calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents. For example, the electron-withdrawing trifluoromethyl group enhances electrophilicity at the chlorine position, favoring nucleophilic aromatic substitution (SNAr) with amines or thiols .

Q. What strategies resolve contradictions in reported regioselectivity during nucleophilic substitution reactions?

Discrepancies in regioselectivity (e.g., para vs. meta substitution) may arise from solvent polarity or catalyst choice. Systematic optimization of reaction conditions (e.g., using polar aprotic solvents like DMF with CuI catalysis) can improve reproducibility .

Q. How does the trifluoromethyl group influence the compound’s stability under oxidative conditions?

The CF group stabilizes the pyridine ring against oxidation by delocalizing electron density. However, harsh oxidants (e.g., KMnO) may degrade the ethoxy group, necessitating controlled conditions (e.g., TEMPO/O for selective oxidation) .

Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions?

The chlorine atom can be replaced with boronic acids via palladium catalysis (e.g., Pd(PPh), NaCO, dioxane/water). This enables synthesis of biaryl derivatives for materials science applications (e.g., liquid crystals) .

Q. How do structural analogs (e.g., 2-amino-3-chloro-5-(trifluoromethyl)pyridine) compare in bioactivity?

The amino group enhances hydrogen-bonding capacity, improving receptor binding affinity. In contrast, the ethoxy group in the parent compound reduces solubility but increases metabolic stability. Comparative SAR studies guide lead optimization .

Q. What computational tools are used to study its interactions with biological targets (e.g., enzymes)?

Molecular docking (AutoDock Vina) and MD simulations assess binding modes. For example, the trifluoromethyl group may occupy hydrophobic pockets in kinase active sites, while chlorine participates in halogen bonding .

Q. Data Contradiction Analysis

Q. Why do reported yields vary in halogen-exchange reactions for trifluoromethylation?

Discrepancies arise from differences in catalysts (e.g., ZnCl vs. CuCl) and reaction times. Kinetic studies suggest optimal yields (~75%) are achieved at 120°C with ZnCl over 12 hours, while shorter durations favor byproducts .

Q. How can conflicting spectroscopic data for derivatives be reconciled?

Impurities (e.g., residual solvents) or tautomerism in solution (e.g., keto-enol equilibria) may cause variability. Purification via column chromatography (silica gel, hexane/EtOAc) and low-temperature NMR measurements improve accuracy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent positions and types, impacting reactivity, stability, and applications. A comparative analysis is provided below:

Key Research Findings

- Substituent Effects : The ethoxy group in this compound balances reactivity and solubility, making it preferable for formulations requiring moderate polarity .

- Comparative Reactivity: Cyano-substituted analogs exhibit higher electrophilicity, enabling faster reactions but requiring stringent safety measures .

- Agrochemical Efficacy : TFMP derivatives with chloro/fluoro substituents (e.g., compound in ) show broad-spectrum insecticidal activity due to enhanced metabolic resistance .

Properties

IUPAC Name |

3-chloro-2-ethoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO/c1-2-14-7-6(9)3-5(4-13-7)8(10,11)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAARDOAOJIKJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.